Human LOX Enzyme Inhibition: 75.1 nM IC50 vs. LOXL2 and LOX Family Baselines
N-(5-Amino-2-methoxyphenyl)-4-butoxybenzamide demonstrates sub-100 nM inhibitory potency against human lysyl oxidase (LOX) with an IC50 of 75.1 nM, measured via Amplex Red fluorescence assay using concentrated conditioned media containing the enzyme [1]. This potency distinguishes the compound from the broader LOX inhibitor landscape where the widely used reference inhibitor NDGA exhibits an IC50 of 200 nM against 5-LOX—a value approximately 2.7-fold weaker than the target compound's LOX activity . Within the same assay platform, the compound displays approximately 2.8-fold selectivity for human LOX (IC50 75.1 nM) over recombinant human LOXL2 (IC50 209 nM), providing a defined intra-family selectivity window [1].
| Evidence Dimension | Inhibitory potency against lysyl oxidase family enzymes |
|---|---|
| Target Compound Data | IC50 = 75.1 nM (human LOX); IC50 = 209 nM (recombinant human LOXL2) |
| Comparator Or Baseline | NDGA (nordihydroguaiaretic acid): IC50 = 200 nM (5-LOX); IC50 = 30 μM (12-LOX); IC50 = 30 μM (15-LOX) |
| Quantified Difference | Target compound exhibits 2.7-fold stronger potency vs. NDGA on LOX isoforms (75.1 nM vs. 200 nM); intra-family selectivity of 2.8× for LOX over LOXL2 |
| Conditions | Amplex Red fluorescence assay; human LOX: 10-20× concentrated conditioned media (BSA-containing); recombinant human LOXL2: purified enzyme with Amplex Red fluorescence detection |
Why This Matters
For researchers establishing LOX inhibition assays, the 75.1 nM IC50 provides a validated benchmark potency reference for calibrating assay sensitivity and comparing novel inhibitor candidates.
- [1] BindingDB. BDBM461421. Affinity Data: IC50 = 75.1 nM (human LOX, Amplex Red fluorescence, concentrated conditioned media); IC50 = 209 nM (recombinant human LOXL2, Amplex Red fluorescence). Linked to US10774069, US11072585, US11459309, US11793797. View Source
